1,4-diazepane-1-sulfonyl fluoride hydrochloride
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Overview
Description
1,4-Diazepane-1-sulfonyl fluoride hydrochloride is a chemical compound with the molecular formula C7H12ClFN2O2S. It is a sulfonamide derivative and is commonly used as a reagent in organic synthesis. This compound is known for its versatility in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diazepane-1-sulfonyl fluoride hydrochloride can be synthesized through several synthetic routes. One common method involves the reaction of 1,4-diazepane with sulfonyl fluoride under controlled conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst to facilitate the process.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and drying to obtain the final product in its hydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
1,4-Diazepane-1-sulfonyl fluoride hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction reactions, altering its oxidation state and forming different products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and other nucleophiles. Reaction conditions such as temperature, solvent, and catalyst play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions may yield sulfonamide derivatives, while oxidation reactions can produce sulfonic acids.
Scientific Research Applications
1,4-Diazepane-1-sulfonyl fluoride hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis to introduce sulfonyl fluoride groups into molecules.
Biology: The compound is utilized in biochemical studies to investigate enzyme inhibition and protein modification.
Medicine: Research on this compound explores its potential as a therapeutic agent for various diseases.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,4-diazepane-1-sulfonyl fluoride hydrochloride involves its interaction with molecular targets such as enzymes and proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction is crucial for its applications in enzyme inhibition studies and drug development.
Comparison with Similar Compounds
Similar Compounds
1,4-Diazepane-1-sulfonyl chloride: Similar in structure but with a chloride group instead of fluoride.
1,4-Diazepane-1-sulfonyl bromide: Contains a bromide group instead of fluoride.
1,4-Diazepane-1-sulfonyl iodide: Features an iodide group instead of fluoride.
Uniqueness
1,4-Diazepane-1-sulfonyl fluoride hydrochloride is unique due to its specific reactivity and stability compared to its analogs. The presence of the fluoride group imparts distinct chemical properties, making it a valuable reagent in various chemical and biological applications.
Properties
CAS No. |
2703782-47-0 |
---|---|
Molecular Formula |
C5H12ClFN2O2S |
Molecular Weight |
218.7 |
Purity |
95 |
Origin of Product |
United States |
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